molecular formula C10H10F3NO3 B8030835 1-Nitro-3-propoxy-5-(trifluoromethyl)benzene

1-Nitro-3-propoxy-5-(trifluoromethyl)benzene

Cat. No.: B8030835
M. Wt: 249.19 g/mol
InChI Key: VOAAIANDUZFELQ-UHFFFAOYSA-N
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Description

1-Nitro-3-propoxy-5-(trifluoromethyl)benzene is an organic compound characterized by a nitro group, a propoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-propoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-propoxy-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with strong nucleophiles like sodium methoxide can replace the propoxy group with a methoxy group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 1-Amino-3-propoxy-5-(trifluoromethyl)benzene.

    Substitution: 1-Nitro-3-methoxy-5-(trifluoromethyl)benzene.

    Oxidation: 1-Nitro-3-(trifluoromethyl)benzaldehyde or 1-nitro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

1-Nitro-3-propoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the compound’s stability and reactivity.

Mechanism of Action

The mechanism by which 1-nitro-3-propoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This makes the compound a useful intermediate in electrophilic aromatic substitution reactions. In biological systems, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

1-Nitro-3-propoxy-5-(trifluoromethyl)benzene can be compared with other nitrobenzene derivatives:

    1-Nitro-3-methoxy-5-(trifluoromethyl)benzene: Similar in structure but with a methoxy group instead of a propoxy group, leading to different reactivity and solubility properties.

    1-Nitro-3-ethoxy-5-(trifluoromethyl)benzene: The ethoxy group provides different steric and electronic effects compared to the propoxy group.

    1-Nitro-3-propoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-nitro-3-propoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-3-17-9-5-7(10(11,12)13)4-8(6-9)14(15)16/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAIANDUZFELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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